
Comparative Analysis of Funapide Enantiomers
on Nav1.8: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (R)-Funapide

Cat. No.: B607567 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of the enantiomers of Funapide, focusing on their interaction with the

voltage-gated sodium channel Nav1.8, a key target in pain signaling.

Funapide (also known as TV-45070 or XEN402) has been investigated as an analgesic that

targets both Nav1.7 and Nav1.8 sodium channels. As a chiral molecule, Funapide exists in two

enantiomeric forms: (S)-Funapide and (R)-Funapide. Preclinical data indicates that the

pharmacological activity of Funapide is stereoselective, with one enantiomer being significantly

more potent than the other.

Executive Summary of Comparative Data
While specific IC50 values for the individual enantiomers of Funapide on the Nav1.8 channel

are not readily available in publicly accessible literature, it is established that the (S)-

enantiomer is the biologically active form, whereas the (R)-enantiomer is considered to be less

active. The IUPAC name for Funapide, (3S)-1-{[5-(trifluoromethyl)furan-2-yl]methyl}-1,2-

dihydro-6',10',12'-trioxaspiro[indole-3,4'-tricyclo[7.3.0.0^{3,7}]dodecane]-1',3'-dione, specifies

the (S) stereochemistry, indicating this is the enantiomer of primary interest for its therapeutic

effects.
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Enantiomer Target(s) Activity on Nav1.8

(S)-Funapide Nav1.7 and Nav1.8 Active enantiomer

(R)-Funapide Nav1.7 and Nav1.8 Less active enantiomer

Nav1.8 Signaling Pathway in Nociception
The Nav1.8 sodium channel is predominantly expressed in the peripheral nervous system,

specifically in the dorsal root ganglion (DRG) neurons, which are crucial for transmitting pain

signals.[1][2] In response to noxious stimuli, these neurons depolarize, leading to the opening

of voltage-gated sodium channels, including Nav1.8. The influx of sodium ions through Nav1.8

channels contributes significantly to the rising phase of the action potential, which then

propagates along the neuron to the central nervous system, resulting in the sensation of pain.

By blocking Nav1.8, Funapide can inhibit this signal transmission, thereby producing an

analgesic effect.
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Nav1.8 signaling pathway in nociception and point of intervention for Funapide.

Experimental Protocols
The primary method for evaluating the activity of compounds like Funapide on Nav1.8 channels

is patch-clamp electrophysiology. This technique allows for the direct measurement of ion

channel activity in single cells.

Whole-Cell Patch-Clamp Electrophysiology for Nav1.8
Inhibition Assay
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Objective: To determine the concentration-dependent inhibition of Nav1.8 channels by

Funapide enantiomers.

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8

channel (hNav1.8).

Solutions:

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH

adjusted to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to

7.3 with CsOH.

Procedure:

HEK293 cells expressing hNav1.8 are cultured on glass coverslips.

A coverslip is transferred to a recording chamber on the stage of an inverted microscope and

perfused with the external solution.

A borosilicate glass micropipette with a resistance of 2-4 MΩ when filled with the internal

solution is used to form a high-resistance (>1 GΩ) seal with the cell membrane (a "giga-

seal").

The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration,

allowing for electrical access to the cell's interior.

The cell is held at a holding potential of -100 mV.

Nav1.8 currents are elicited by a depolarizing voltage step to 0 mV for 50 ms.

A baseline recording of the Nav1.8 current is established.

The cells are then perfused with the external solution containing increasing concentrations of

the Funapide enantiomer.
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The peak inward sodium current is measured at each concentration after the effect has

reached a steady state.

The percentage of inhibition is calculated for each concentration relative to the baseline

current.

The concentration-response data are fitted to a Hill equation to determine the IC50 value.
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Workflow for determining the IC50 of Funapide enantiomers on Nav1.8.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b607567?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607567?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Pain Models
To assess the analgesic efficacy of Funapide enantiomers in a more physiologically relevant

context, various animal models of pain are utilized. These models can be broadly categorized

into those for acute, inflammatory, and neuropathic pain.

Commonly Used In Vivo Pain Models:

Formalin Test (Inflammatory Pain): Involves the injection of a dilute formalin solution into the

paw of a rodent, which elicits a biphasic pain response (an initial acute phase followed by a

longer-lasting inflammatory phase). The analgesic effect of a compound is determined by its

ability to reduce pain-related behaviors such as licking and flinching.

Carrageenan-induced Paw Edema (Inflammatory Pain): Carrageenan is injected into the

paw, causing inflammation and hyperalgesia (increased sensitivity to pain). The

effectiveness of a drug is measured by its ability to reduce the swelling and reverse the

hyperalgesia.

Chronic Constriction Injury (CCI) Model (Neuropathic Pain): This model involves loosely

ligating the sciatic nerve, which leads to the development of chronic neuropathic pain

symptoms, including mechanical allodynia (pain in response to a non-painful stimulus) and

thermal hyperalgesia. The efficacy of a compound is assessed by its ability to alleviate these

symptoms.

In Vivo Pain Models Behavioral Assays Outcome Measures

Acute Pain

Inflammatory Pain

Formalin Test

Carrageenan Model

Neuropathic Pain CCI Model

Reduced Licking/Flinching

Reduced Edema & Hyperalgesia

Reduced Allodynia & Hyperalgesia
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Overview of in vivo pain models and their corresponding behavioral readouts.

Conclusion
The available evidence strongly indicates that the (S)-enantiomer of Funapide is the primary

contributor to its inhibitory activity on the Nav1.8 sodium channel. For researchers and drug

developers, this highlights the importance of stereochemistry in the design and evaluation of

novel Nav1.8-targeting analgesics. Future studies providing a quantitative comparison of the

IC50 values of the (S) and (R) enantiomers on Nav1.8 would be highly valuable for a more

complete understanding of Funapide's structure-activity relationship. The experimental

protocols outlined in this guide provide a framework for conducting such comparative analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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